Cadeguomycin vs. CDM-CN and CDM-CHO: Potentiation of Cytosine Arabinoside Cytotoxicity in MOLT-3 Cells
In a head-to-head comparison, the ability of cadeguomycin (CDM) and its analogs CDM-CN and CDM-CHO to potentiate the cytotoxicity of cytosine arabinoside (Ara-C) was evaluated in MOLT-3 human leukemic cells. CDM at 1 µg/mL failed to significantly potentiate Ara-C activity in this cell line, whereas CDM-CN and CDM-CHO at a 5-fold lower concentration of 0.2 µg/mL exhibited significant potentiation [1].
| Evidence Dimension | Potentiation of cytosine arabinoside cytotoxicity |
|---|---|
| Target Compound Data | 1 µg/mL cadeguomycin: no significant potentiation |
| Comparator Or Baseline | CDM-CN and CDM-CHO at 0.2 µg/mL: significant potentiation |
| Quantified Difference | 5-fold concentration advantage with no activity for CDM |
| Conditions | MOLT-3 human leukemic cells in culture |
Why This Matters
This direct evidence demonstrates that the parent compound cadeguomycin lacks the potency of its cyano- and formyl-substituted analogs in certain cell types, informing selection of the appropriate analog for specific experimental models.
- [1] Kim, S. H., Okazaki, K., Okabe, T., Nishimura, T., Tanaka, N., Suzuki, H., & Kondo, T. (1991). Structure-activity relationships of cadeguomycin analogs. The Journal of Antibiotics, 44(6), 659-664. View Source
